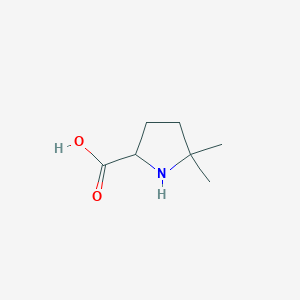
2-(Naphthalen-2-yl)acetohydrazide
Overview
Description
“2-(Naphthalen-2-yl)acetohydrazide” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2O/c13-14-12(15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,13H2,(H,14,15) . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 167-168 degrees Celsius .
Scientific Research Applications
Anticancer Applications : A study reported the synthesis and evaluation of derivatives of 2-(Naphthalen-2-yl)acetohydrazide for their anticancer properties. The compounds showed varying levels of activity against breast cancer cell lines, with one compound exhibiting significant activity (Salahuddin et al., 2014).
Anti-HIV Activity : Research into N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio] acetohydrazides demonstrated that these derivatives have potential as nonnucleoside reverse transcriptase inhibitors (NNRTIs), showing inhibitory activity against HIV-1 (Zhan et al., 2010).
Anti-Parkinson's Activity : Derivatives of 2-(Naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide, synthesized from 2-(Naphthalen-1-yl)acetohydrazide, were evaluated for anti-Parkinson's activity. Some compounds showed potent free radical scavenging activity and significant effectiveness in an in vivo anti-Parkinson's screening using a rat model (Gomathy et al., 2012).
Antimicrobial Applications : The use of 2-(Naphthalen-1-yl)acetohydrazide derivatives for synthesizing novel dithiolane, thiophene, coumarin, and 2-pyridone compounds has been explored, with these compounds showing promising antimicrobial activities (Mahmoud et al., 2017).
Structural and Vibrational Analysis : Studies have been conducted to explore the structural and vibrational properties of certain this compound derivatives, including hydrogen bonding analysis and other theoretical studies (Srivastava et al., 2014).
Conformational Analysis for Prostate Cancer Therapy : The conformational analysis of 3-hydroxy-N'-((naphthalen-2-yl)methylene)naphthalene-2-carbohydrazides, a class of compounds acting as androgen receptor-coactivator disruptors, has been reported. These compounds show potential for application in prostate cancer therapy (Blanco et al., 2012).
Antibacterial Activity : Microwave-assisted synthesis of Schiff base derivatives of this compound has been studied, with the synthesized compounds showing significant in vitro antibacterial activity (Venkatesan et al., 2012).
Anticonvulsant Activity : Synthesis and molecular modelling of novel derivatives of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione have been conducted, showing potential as anticonvulsant agents (Ghareb et al., 2017).
Anti-Inflammatory and Analgesic Effects : The anti-inflammatory and analgesic effects of Cu(II) and Zn(II) complexes derived from 2-(naphthalen-1-yloxy)-N'-(1-(pyridin-2-yl)ethylidene) acetohydrazide have been evaluated, demonstrating significant effects compared to piroxicam (El‐Gammal et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-naphthalen-2-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-14-12(15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJXLAYUZQBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292629 | |
| Record name | 2-(2-naphthyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57676-55-8 | |
| Record name | 2-Naphthaleneacetic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57676-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 84242 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057676558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84242 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-naphthyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)





![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)



![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)